Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate

Physicochemical Properties Drug-Likeness LogP Prediction

Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate (CAS 647836-68-8) is a fully substituted 1H-pyrrole-3-carboxylate ester. Its core scaffold features a pyrrole ring with distinct alkyl (4-ethyl, 5-propyl) and aryl (2-phenyl) substituents and an ethyl ester at the 3-position, giving it a molecular formula of C18H23NO2 and a weight of 285.4 g/mol.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 647836-68-8
Cat. No. B12596447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate
CAS647836-68-8
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)CC
InChIInChI=1S/C18H23NO2/c1-4-10-15-14(5-2)16(18(20)21-6-3)17(19-15)13-11-8-7-9-12-13/h7-9,11-12,19H,4-6,10H2,1-3H3
InChIKeyNUYDAHKSBIXTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate (CAS 647836-68-8): A Substituted Pyrrole-3-Carboxylate Scaffold


Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate (CAS 647836-68-8) is a fully substituted 1H-pyrrole-3-carboxylate ester. Its core scaffold features a pyrrole ring with distinct alkyl (4-ethyl, 5-propyl) and aryl (2-phenyl) substituents and an ethyl ester at the 3-position, giving it a molecular formula of C18H23NO2 and a weight of 285.4 g/mol . This specific substitution pattern differentiates it from simpler pyrrole-3-carboxylates, which are historically described as cardiotonic agents [1]. The compound serves as a specialized chemical building block, primarily used in research settings to explore structure-activity relationships (SAR) or as a synthetic intermediate where its unique steric and electronic properties are required, rather than as a direct substitute for more common analogs.

Why Generic Pyrrole-3-Carboxylate Analogs Cannot Replace Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate


In the pyrrole-3-carboxylate class, the biological activity and physicochemical properties are exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. Patented research demonstrates that the R1 (4-position), R2 (5-position), and R3 (ester) groups are not interchangeable; for example, cardiotonic potency is directly modulated by whether the substituent is a hydrogen, methyl, ethyl, or a bulkier aromatic group [1]. Therefore, a seemingly minor change, such as substituting the 4-ethyl group for a hydrogen or the 5-propyl group for a methyl, can completely alter a molecule's target binding profile, metabolic stability, or logP, rendering a generic analog non-functional in the same experimental or industrial context. The specific substitution pattern of the target compound is thus a critical, non-negotiable specification for its intended use.

Quantitative Differentiation Evidence for Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate


Molecular Weight and Lipophilicity Distinction Against Des-phenyl and Methyl Analogs

The target compound possesses a molecular weight of 285.4 g/mol and a predicted high logP, attributable to its combined ethyl, propyl, and phenyl substituents . This contrasts sharply with the parent compound class, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (MW ~181 g/mol), which lacks the phenyl ring and has minimal lipophilicity. While direct experimental logP data is unavailable, the significantly increased carbon count (C18 vs. C9) and aromatic surface area predict a logP shift of >2 units based on calculated fragment contributions, a difference that would drastically alter membrane permeability and pharmacokinetic profile, making the target compound unsuitable for the same aqueous-based applications and vice versa.

Physicochemical Properties Drug-Likeness LogP Prediction

Steric Bulk at the 4-Position: A Key SAR Switch

Patent US4560700 explicitly delineates that for pyrrole-3-carboxylate cardiotonic agents, the R1 group on the pyrrole nitrogen (equivalent to our 4-position) can be hydrogen or lower alkyl. The presence of a hydrogen versus a methyl versus an ethyl group is not trivial; the patent defines distinct subclasses based on this substitution, implying a critical threshold in activity. The target compound's 4-ethyl group places it at the upper steric limit for this class, whereas the more common 4-des-ethyl or 4-methyl analogs fall into a lower bulk category [1]. This steric influence is a primary driver of receptor fit, making the compounds non-substitutable in any assay designed for a specific R1 group.

Structure-Activity Relationship Cardiotonic Agents Pyrrole-3-carboxylate

Primary Application Scenarios for Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate (CAS 647836-68-8)


Structure-Activity Relationship (SAR) Probe for Cardiotonic Scaffolds

This compound serves as a critical SAR probe for medicinal chemists investigating the pyrrole-3-carboxylate class of cardiotonic agents. Its specific 4-ethyl, 5-propyl, and 2-phenyl substitution allows researchers to map the effects of increased steric bulk and lipophilicity on RyR receptor modulation, directly building on the foundational work described in patent US4560700 [1]. Using a 4-methyl analog would not provide data on this steric extreme.

Specialized Synthetic Intermediate for Fused-Heterocycle Libraries

The fully substituted pyrrole core, with differentiated alkyl handles (ethyl vs. propyl), provides a versatile template for constructing more complex fused-ring systems. The phenyl ring offers a site for further functionalization (e.g., nitration, halogenation), while the ester can be hydrolyzed to a carboxylic acid for amide coupling. No simpler pyrrole-3-carboxylate offers this exact combination of reactive points, making it a non-substitutable intermediate for generating compound libraries with high 3D diversity.

Internal Standard for Analytical Method Development

Due to its unique molecular weight (285.4 g/mol) and chromatographic retention profile stemming from its high lipophilicity, this compound can serve as a non-physiological internal standard in LC-MS or GC-MS assays for drug metabolism studies. Its distinct mass and retention time, absent from biological matrices, ensure it will not interfere with endogenous analytes, a property not shared by smaller, more polar pyrrole analogs.

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